4-Chloro-2-ethoxy-6-(trifluoromethyl)pyrimidine

Lipophilicity Drug-likeness Permeability

4-Chloro-2-ethoxy-6-(trifluoromethyl)pyrimidine (CAS 932701-91-2) is a trisubstituted pyrimidine derivative featuring chloro, ethoxy, and trifluoromethyl substituents at the 4-, 2-, and 6-positions, respectively. With a molecular weight of 226.58 g/mol and a calculated LogP of 2.55, this compound serves as a versatile electrophilic scaffold for nucleophilic aromatic substitution (SNAr) reactions, enabling regioselective derivatization in medicinal chemistry campaigns.

Molecular Formula C7H6ClF3N2O
Molecular Weight 226.58 g/mol
CAS No. 932701-91-2
Cat. No. B11879477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-ethoxy-6-(trifluoromethyl)pyrimidine
CAS932701-91-2
Molecular FormulaC7H6ClF3N2O
Molecular Weight226.58 g/mol
Structural Identifiers
SMILESCCOC1=NC(=CC(=N1)Cl)C(F)(F)F
InChIInChI=1S/C7H6ClF3N2O/c1-2-14-6-12-4(7(9,10)11)3-5(8)13-6/h3H,2H2,1H3
InChIKeyYKHLGQJTTPIWTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-ethoxy-6-(trifluoromethyl)pyrimidine (CAS 932701-91-2): A Regiospecific Pyrimidine Building Block for Medicinal Chemistry and Chemical Biology


4-Chloro-2-ethoxy-6-(trifluoromethyl)pyrimidine (CAS 932701-91-2) is a trisubstituted pyrimidine derivative featuring chloro, ethoxy, and trifluoromethyl substituents at the 4-, 2-, and 6-positions, respectively . With a molecular weight of 226.58 g/mol and a calculated LogP of 2.55, this compound serves as a versatile electrophilic scaffold for nucleophilic aromatic substitution (SNAr) reactions, enabling regioselective derivatization in medicinal chemistry campaigns . Its specific substitution pattern distinguishes it from constitutional isomers and other 6-(trifluoromethyl)pyrimidine analogs, making it a distinct chemical entity for structure-activity relationship (SAR) studies and lead optimization programs [1].

Why 4-Chloro-2-ethoxy-6-(trifluoromethyl)pyrimidine Cannot Be Interchanged with Other Pyrimidine Analogs


In pyrimidine-based drug discovery, the precise positioning of electron-withdrawing and electron-donating substituents dictates both chemical reactivity and biological target engagement [1]. For 4-chloro-2-ethoxy-6-(trifluoromethyl)pyrimidine, the 4-chloro group serves as the primary electrophilic site for SNAr diversification, while the 2-ethoxy group modulates electronic density and lipophilicity distinct from 2-chloro or 2-unsubstituted analogs [1][2]. Substitution with the regioisomer 2-chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine (CAS 114963-95-0) yields a compound with different reactivity and potentially divergent biological profiles, as the chlorine leaving group is located at a different ring position [2]. Consequently, generic substitution within this chemical class compromises both synthetic reproducibility and SAR interpretability, underscoring the need for procurement of the exact CAS-registered entity.

Quantitative Differentiation of 4-Chloro-2-ethoxy-6-(trifluoromethyl)pyrimidine from Closest Analogs


Lipophilicity Enhancement: LogP Increase of 0.40 Units vs. Des-Ethoxy Analog

The target compound (4-chloro-2-ethoxy-6-(trifluoromethyl)pyrimidine) exhibits a computed LogP value of 2.55, compared to 2.15 for the des-ethoxy analog 4-chloro-6-(trifluoromethyl)pyrimidine (CAS 37552-81-1) [1]. This difference of 0.40 LogP units translates to an approximately 2.5-fold increase in octanol-water partition coefficient, indicating enhanced membrane permeability potential.

Lipophilicity Drug-likeness Permeability SAR

Regioisomeric Differentiation: Impact on Synthetic Utility and Reactivity

4-Chloro-2-ethoxy-6-(trifluoromethyl)pyrimidine is a distinct regioisomer of 2-chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine (CAS 114963-95-0) [1]. In the target compound, the chlorine atom is positioned at C4, adjacent to one ring nitrogen, whereas in the comparator it resides at C2, between two nitrogens. This positional difference alters the electrophilicity of the chloro substituent and the electronic environment of the pyrimidine ring, leading to different reactivity profiles in nucleophilic aromatic substitution (SNAr) reactions [2].

Regioselectivity SNAr Building Block Medicinal Chemistry

Polar Surface Area (PSA) Distinction: 35.0 Ų vs. 25.8 Ų for Des-Ethoxy Analog

The target compound has a calculated topological polar surface area (TPSA) of 35.0 Ų, compared to 25.8 Ų for the des-ethoxy analog 4-chloro-6-(trifluoromethyl)pyrimidine . The increase of 9.2 Ų is attributable to the ethoxy oxygen atom and alters the compound's hydrogen-bonding capacity.

Polar Surface Area Drug-likeness Permeability ADME

Storage and Handling: Cold-Chain Requirement (2-8°C) as a Differentiator

The target compound requires storage at 2-8°C in a sealed, dry environment, as specified by the supplier . In contrast, its regioisomer 2-chloro-4-ethoxy-6-(trifluoromethyl)pyrimidine is reported to be stable under ambient conditions (cool, dry place) . This difference in thermal stability may reflect variations in solid-state packing or chemical reactivity and must be accounted for in procurement and inventory management.

Stability Storage Procurement Logistics

Optimal Procurement and Research Applications for 4-Chloro-2-ethoxy-6-(trifluoromethyl)pyrimidine


Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity and Permeability

The increased LogP (2.55) relative to des-ethoxy analogs (2.15) makes this compound a strategic choice for medicinal chemists seeking to improve membrane permeability in early lead series. It is particularly suited for fragment-based drug discovery or scaffold hopping campaigns where balanced lipophilicity is critical for oral bioavailability. [1]

Synthetic Chemistry: Regioselective SNAr Derivatization at the C4 Position

The specific 4-chloro substitution pattern enables predictable nucleophilic aromatic substitution at the C4 position, while the 2-ethoxy and 6-trifluoromethyl groups remain intact. This regioselectivity is essential for constructing focused libraries of pyrimidine-based kinase inhibitors or GPCR modulators.

Chemical Biology: Probe Development Requiring Defined PSA and Hydrogen-Bonding Capacity

The TPSA of 35.0 Ų distinguishes this compound from analogs with lower PSA (e.g., 25.8 Ų). This moderate polar surface area supports the design of chemical probes with favorable blood-brain barrier penetration potential, making it a candidate for CNS-targeted programs.

Procurement and Inventory: Cold-Chain Logistics for Stability-Sensitive Research

Given the storage requirement of 2-8°C, this compound is best procured by laboratories equipped with refrigerated storage and cold-chain shipping capabilities. Researchers should account for these logistical needs when planning synthesis campaigns to avoid stability-related degradation.

Technical Documentation Hub

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